2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide 2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 2006277-65-0
VCID: VC20121368
InChI: InChI=1S/C10H5F6N3O/c11-9(12,13)5-1-2-7-17-6(4-19(7)3-5)18-8(20)10(14,15)16/h1-4H,(H,18,20)
SMILES:
Molecular Formula: C10H5F6N3O
Molecular Weight: 297.16 g/mol

2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide

CAS No.: 2006277-65-0

Cat. No.: VC20121368

Molecular Formula: C10H5F6N3O

Molecular Weight: 297.16 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide - 2006277-65-0

Specification

CAS No. 2006277-65-0
Molecular Formula C10H5F6N3O
Molecular Weight 297.16 g/mol
IUPAC Name 2,2,2-trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide
Standard InChI InChI=1S/C10H5F6N3O/c11-9(12,13)5-1-2-7-17-6(4-19(7)3-5)18-8(20)10(14,15)16/h1-4H,(H,18,20)
Standard InChI Key IAVQLKMTDQYRLW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1C(F)(F)F)NC(=O)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name of the compound, 2,2,2-trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide, reflects its molecular architecture. The structure comprises:

  • An imidazo[1,2-a]pyridine scaffold, a bicyclic system fused from imidazole and pyridine rings.

  • A trifluoromethyl group (-CF₃) at the 6-position of the pyridine ring.

  • A trifluoroacetamide moiety (-NHCOCF₃) attached to the 2-position of the imidazole ring.

The molecular formula is C₁₁H₆F₆N₃O, with a molecular weight of 340.18 g/mol. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and metabolic stability, traits advantageous in drug design .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions between 2-aminopyridines and α-halo carbonyl compounds. For 2,2,2-trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide, the route likely follows a multi-step sequence:

  • Formation of the Imidazo[1,2-a]pyridine Core:
    Reaction of 6-(trifluoromethyl)pyridin-2-amine with a bromoacetophenone derivative under basic conditions generates the bicyclic core .

  • Introduction of the Trifluoroacetamide Group:
    Acylation of the 2-amino group on the imidazo[1,2-a]pyridine with trifluoroacetic anhydride (TFAA) in the presence of a base such as triethylamine .

Optimized Reaction Conditions

Key parameters for high-yield synthesis include:

StepReagents/ConditionsTemperatureTimeYield
Cyclization2-Aminopyridine, α-bromo ketone, K₂CO₃, DMF80°C12 h~75%
AcylationTFAA, Et₃N, CH₂Cl₂0°C → RT4 h~85%

Data derived from analogous procedures in .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (400 MHz, DMSO-d₆) of a closely related compound, 2,2,2-trifluoro-N-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetamide, reveals:

  • δ 8.60–8.59 (m, 1H, pyridine-H6)

  • δ 8.26 (d, J = 6.8 Hz, 1H, imidazo-H5)

  • δ 7.93–7.92 (m, 1H, pyridine-H3)

  • δ 7.08 (t, J = 6.8 Hz, 1H, imidazo-H7) .

The ¹³C NMR spectrum would show characteristic signals for the trifluoromethyl groups (δ ~115–120 ppm, q, J = 288 Hz) and carbonyl carbons (δ ~160 ppm) .

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry of the analogous compound yields a molecular ion peak at m/z 307 [M+H]⁺, consistent with the molecular formula C₁₁H₆F₆N₃O .

Chemical Properties and Reactivity

Electrophilic Reactivity

The electron-deficient imidazo[1,2-a]pyridine ring undergoes electrophilic aromatic substitution (EAS) at positions 5 and 7. The trifluoromethyl groups further activate these positions by withdrawing electron density .

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